2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898781-85-6
VCID: VC2484178
InChI: InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3
SMILES: CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Molecular Formula: C16H14Cl2OS
Molecular Weight: 325.3 g/mol

2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898781-85-6

Cat. No.: VC2484178

Molecular Formula: C16H14Cl2OS

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone - 898781-85-6

Specification

CAS No. 898781-85-6
Molecular Formula C16H14Cl2OS
Molecular Weight 325.3 g/mol
IUPAC Name 1-(2,6-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3
Standard InChI Key ANBWNKHZSZBPIW-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Canonical SMILES CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl

Introduction

Chemical Structure and Properties

2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone belongs to the class of ketones, specifically propiophenone derivatives. The molecular structure consists of two phenyl rings connected by a propan-1-one linkage, with two chlorine substituents at positions 2' and 6' on one phenyl ring and a thiomethyl group at position 4 of the other phenyl ring.

Basic Properties

Based on analysis of similar dichloropropiophenone compounds, the following properties can be established:

PropertyValueNotes
Molecular FormulaC16H14Cl2OSConsistent with other dichloropropiophenone derivatives
Molecular Weight325.3 g/molCalculated based on atomic weights
Physical StateSolidAt room temperature and pressure
IUPAC Name1-(2,6-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-oneFollowing standard IUPAC nomenclature
Structural FeaturesDichlorophenyl group, thiomethylphenyl group, ketone linkageKey functional groups that determine reactivity

Structural Analysis

The 2',6'-dichloro substitution pattern creates a distinct electronic environment compared to other isomers such as 2',4'- or 2',3'-substituted variants. The chlorine atoms, being electron-withdrawing, affect the electrophilicity of the carbonyl carbon, while the thiomethyl group at the para position of the other phenyl ring contributes electron density through resonance effects.

Unlike the 2',4'-dichloro isomer (CAS No.: 898781-69-6) where the chlorine atoms are positioned asymmetrically, the 2',6'-dichloro arrangement creates a more symmetrical electronic distribution around the phenyl ring. This structural difference likely influences the compound's reactivity, particularly in nucleophilic addition reactions at the carbonyl group.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone would likely follow similar pathways to those used for related dichloropropiophenone derivatives. Based on common synthetic routes for similar compounds, the following approaches are proposed:

Friedel-Crafts Acylation

This represents the most probable synthetic route, involving the reaction of 2,6-dichlorobenzoyl chloride with 4-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds through the following general steps:

  • Formation of an acylium ion intermediate from the acid chloride and Lewis acid

  • Electrophilic attack on the aromatic ring

  • Deprotonation to restore aromaticity

  • Hydrolysis of the complex to yield the final product

Alternative Synthetic Pathways

Alternative approaches might include:

  • Claisen-Schmidt condensation followed by selective reduction

  • Direct coupling of appropriate aryl halides with organometallic reagents

  • In-situ synthetic methods similar to those described for related dichlorophenol derivatives

Critical Reaction Parameters

Successful synthesis would require careful control of several key parameters:

ParameterOptimal ConditionRationale
Temperature0-5°C during addition, then ambient temperatureControls reaction rate and minimizes side reactions
SolventAnhydrous dichloromethane or dichloroethaneProvides appropriate medium for Lewis acid catalysis
Catalyst Loading1.1-1.2 equivalents of AlCl3Ensures complete activation of acyl chloride
Reaction Time4-6 hoursAllows for complete conversion while minimizing degradation
Work-up ConditionsMild aqueous quench at low temperaturePrevents hydrolysis of sensitive functional groups

Structure-Activity Relationships

Effect of Substitution Pattern

The substitution pattern of chlorine atoms significantly affects the compound's biological and chemical properties. The table below compares 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone with structurally related isomers:

CompoundChlorine PositionsKey Structural FeaturesPredicted Relative Reactivity
2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone2' and 6'Symmetrical chlorine arrangement, para-thiomethylModerate carbonyl reactivity due to balanced steric/electronic effects
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone2' and 4'Asymmetrical chlorine arrangement, para-thiomethylHigher carbonyl reactivity due to electron-withdrawing effects of 4'-Cl
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone2' and 3'Adjacent chlorine atoms, para-thiomethylDifferent electron distribution due to vicinal dihalide pattern
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone2' and 5'Non-adjacent chlorine atoms, ortho-thiomethylDifferent spatial arrangement affects reactivity and binding

Electronic and Steric Considerations

The para-thiomethyl group on the other phenyl ring contributes electron density through resonance effects, potentially influencing the reactivity of the propanone linker. This electronic push-pull system creates a compound with interesting reactivity profiles that could be exploited in various applications.

Spectroscopic Characteristics

NMR Spectroscopy

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (2',6'-dichlorophenyl)7.2-7.5complex3H
Aromatic H (4-thiomethylphenyl)7.0-7.3AA'BB' system4H
-CH2-CH2-2.8-3.2two triplets4H
-SCH32.4-2.5singlet3H

Infrared Spectroscopy

Key expected IR absorption bands:

  • C=O stretching: 1670-1690 cm⁻¹

  • Aromatic C=C stretching: 1590-1610 cm⁻¹

  • C-Cl stretching: 750-780 cm⁻¹

  • C-S stretching: 600-700 cm⁻¹

Mass Spectrometry

The expected fragmentation pattern would include:

  • Molecular ion peak at m/z 325 [M]⁺

  • Loss of CO to give m/z 297

  • Cleavage of C-C bond adjacent to carbonyl

  • Characteristic chlorine isotope pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1

Biological Activity and Mechanisms

Enzyme Inhibition

The compound's structural features suggest potential interaction with various enzyme active sites:

  • The carbonyl group can form hydrogen bonds with amino acid residues

  • The chlorine atoms may engage in halogen bonding interactions

  • The thiomethyl group can participate in sulfur-based interactions with protein residues

Receptor Modulation

The compound may also interact with cellular receptors, particularly those with hydrophobic binding pockets that can accommodate the dichloro and thiomethyl substituents.

Structure-Based Activity Predictions

Comparative Analysis with Related Compounds

Physicochemical Property Comparison

Property2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone
Molecular Weight325.3 g/mol325.3 g/mol325.3 g/mol
LogP (predicted)4.2-4.54.1-4.44.0-4.3
H-Bond Acceptors1 (C=O)1 (C=O)1 (C=O)
H-Bond Donors000
Rotatable Bonds444
Topological Polar Surface Area26.3 Ų26.3 Ų26.3 Ų

Reactivity Differences

The 2',6'-dichloro substitution pattern creates a unique reactivity profile compared to other isomers. The symmetrical arrangement of chlorine atoms around the carbonyl-bearing ring likely influences:

  • The electrophilicity of the carbonyl carbon

  • The accessibility of the reaction center to nucleophiles

  • The conformational preferences of the molecule in solution

These differences could be exploited in selective chemical transformations and could influence the compound's behavior in biological systems.

Future Research Directions

Synthetic Optimization

Future research could focus on developing optimized synthetic routes specifically tailored for 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone, with emphasis on:

  • Green chemistry approaches with reduced environmental impact

  • Catalytic methods for more efficient synthesis

  • Continuous flow processes for scalable production

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

  • Antimicrobial activity against various bacterial and fungal strains

  • Anti-inflammatory potential through enzyme inhibition assays

  • Anticancer activity in cell-based assays

  • Structure-activity relationship studies with systematic structural modifications

Material Science Applications

The unique structural features might also be exploited in materials science:

  • As components in advanced polymeric materials

  • For development of sensors and molecular recognition systems

  • In photochemical applications due to the chromophoric properties

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